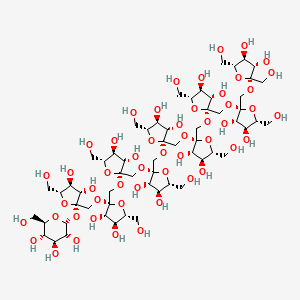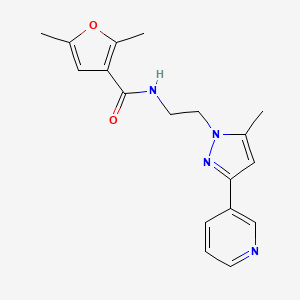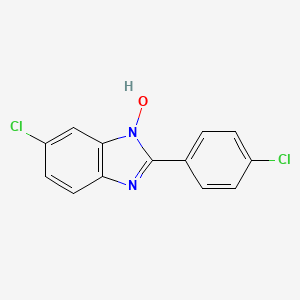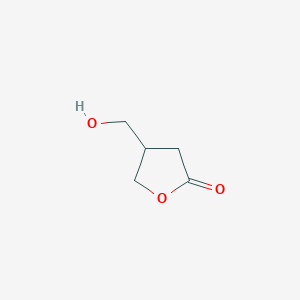
4-(hydroxymethyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(hydroxymethyl)dihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O3 . It is also known by other names such as “4-(hydroxymethyl)oxolan-2-one”, “Dihydro-4-(hydroxymethyl)furan-2(3H)-one”, and "4-Hydroxymethyl-dihydro-furan-2-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the asymmetric synthesis of ®-4-propyldihydrofuran-2(3H)-one, an intermediate used for the synthesis of the active ingredient Brivaracetam, has been described . Another study reported the degradation behavior of 11 model compounds including carbohydrates and furfural derivatives, within water and various pure organic solvents as reaction media .
Molecular Structure Analysis
The molecular structure of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” include a molecular weight of 116.11 g/mol, a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, and a complexity of 99.8 .
Wissenschaftliche Forschungsanwendungen
These applications highlight the versatility and significance of 4-(hydroxymethyl)dihydrofuran-2(3H)-one in scientific research. Its unique properties make it an intriguing subject for further investigation across multiple disciplines . If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
4-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known as 4-(hydroxymethyl)oxolan-2-one, is a chiral building block . It is widely used in the synthesis of many natural products and biologically significant compounds . .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
The compound is involved in the synthesis of many natural products and biologically significant compounds . For instance, it is used in the synthesis of anti-HIV dideoxynucleosides . .
Result of Action
The compound is used as a chiral synthon to synthesize potent nucleoside, acetylcholine, and (+)-muricatacin analogs . It is also used in the synthesis of mevinic acids, which are LDL cholesterol-lowering agents , and an adenine-based anti-HIV agent named β-F-ddA . These suggest that the compound’s action results in the formation of these biologically significant compounds.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQRPRXBBGDUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxymethyl)dihydrofuran-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
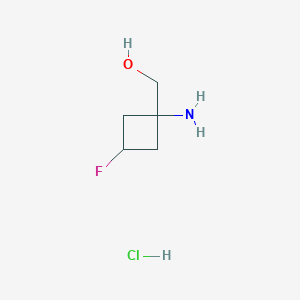
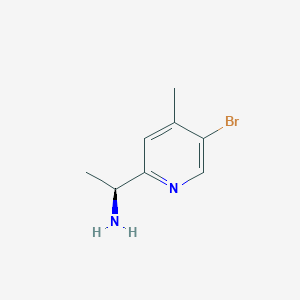
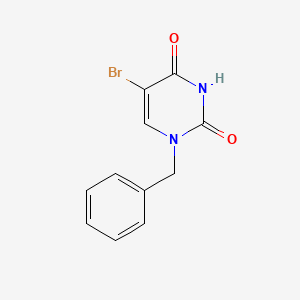
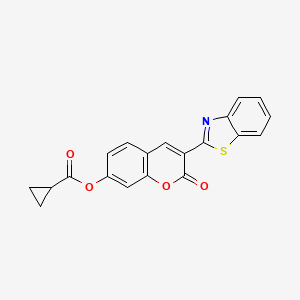
![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
